REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[Cl:8][C:9]1[C:10]([NH:30][C:31](=[O:39])[CH2:32][CH:33]2[CH2:38][CH2:37][CH2:36][CH2:35][CH2:34]2)=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[C:14]([CH2:19][CH2:20][CH2:21][NH:22]C(=O)OC(C)(C)C)[CH:13]=[CH:12]2>ClCCl>[NH3:15].[NH2:22][CH2:21][CH2:20][CH2:19][C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[CH:17][CH:18]=[C:9]([Cl:8])[C:10]=2[NH:30][C:31](=[O:39])[CH2:32][CH:33]2[CH2:38][CH2:37][CH2:36][CH2:35][CH2:34]2)[N:15]=1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
[3-[6-chloro-5-[(cyclohexylacetyl)amino]-2-quinolinyl]propyl]carbamic acid, 1,1-dimethylethyl ester
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2C=CC(=NC2=CC1)CCCNC(OC(C)(C)C)=O)NC(CC1CCCCC1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified
|
Type
|
WASH
|
Details
|
(Varian Chem elute cartridge with dichloromethane as eluant)
|
Type
|
CUSTOM
|
Details
|
Further purification (Varian SCX cartridge
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
NCCCC1=NC2=CC=C(C(=C2C=C1)NC(CC1CCCCC1)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |